tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Vue d'ensemble

Description

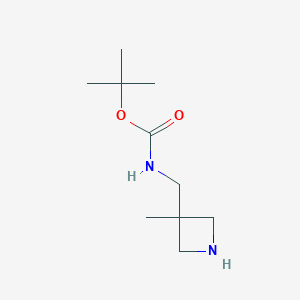

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C10H20N2O2. It is often used in various chemical and pharmaceutical research applications due to its unique structure and properties. The compound is characterized by the presence of a tert-butyl group, a methylazetidine ring, and a carbamate functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (3-methylazetidin-3-yl)methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the tert-butyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are usually alcohols or amines.

Substitution: The major products are substituted carbamates.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

The compound is primarily utilized as a precursor in the synthesis of pharmaceuticals targeting a variety of diseases. Its derivatives have shown promise in exhibiting pharmacological properties such as:

- Anti-inflammatory

- Analgesic

- Antiviral activities

Research indicates that tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate can be modified to enhance its therapeutic efficacy and bioavailability, making it a valuable candidate for drug development.

1.2 Antimalarial Research

A notable study highlighted the potential of carbamate-substituted compounds in developing new antimalarial drugs. The compound's analogs demonstrated improved efficacy against malaria-causing parasites, with several showing superior metabolic stability and cure rates in animal models compared to existing treatments .

| Compound | IC50 (nM) | HLM CLINT (μL/min/mg) | PBS Solubility (μM) |

|---|---|---|---|

| 9d | 1.8 | 12.8 | 144.5 |

| Artefenomel | 2.15 | 63.7 | 0.181 |

This table summarizes the comparative in vitro antiplasmodial activities of selected novel trans-3” carbamate analogs, illustrating the potential of these compounds in antimalarial therapy .

Biological Research

2.1 Structure-Activity Relationship Studies

In biological research, this compound is employed to explore the structure-activity relationships of azetidine derivatives. This research is crucial for understanding how modifications to the compound can influence its biological activity and interactions with molecular targets.

2.2 Enzyme Inhibition and Receptor Interaction

The compound has been studied for its ability to act as an enzyme inhibitor and receptor ligand, providing insights into its mechanisms of action within biological systems. Such studies are essential for developing targeted therapies that minimize side effects while maximizing therapeutic benefits.

Industrial Applications

In the chemical industry, this compound is utilized in:

- Production of Specialty Chemicals : Its unique chemical structure allows for the synthesis of various bioactive compounds.

- Formulation of Coatings and Adhesives : The compound's properties make it suitable for use in industrial products requiring specific performance characteristics.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antiparasitic Efficacy : A study demonstrated that carbamate analogs exhibited significant antiparasitic activity against Plasmodium species, with some compounds achieving high cure rates in vivo .

- Pharmacological Profiling : Research has detailed the pharmacokinetic profiles of various derivatives, indicating their potential for further development into therapeutic agents with improved efficacy and safety profiles.

Mécanisme D'action

The mechanism of action of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate

- tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Uniqueness

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylazetidine ring and the tert-butyl group makes it a valuable intermediate in the synthesis of various bioactive compounds.

Activité Biologique

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate, also known as tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉N₂O₂, with a molecular weight of approximately 187.26 g/mol. It features a tert-butyl group, a carbamate functional group, and a 3-methylazetidin-3-yl moiety, which contribute to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition : It acts as an enzyme inhibitor, particularly in the context of developing drugs targeting specific diseases. Its derivatives may exhibit pharmacological properties such as anti-inflammatory and analgesic activities .

- Anticancer Potential : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays indicated significant induction of apoptosis in breast cancer cell lines when treated with structurally related compounds .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

- Receptor Binding : The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular responses.

- Enzyme Modulation : It can inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes within cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against common pathogens. The results showed that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study 2: Apoptosis Induction in Cancer Cells

Another pivotal study focused on the induction of apoptosis in breast cancer cell lines using derivatives of this compound. The findings revealed:

| Cell Line | IC50 (µM) | Fold Increase in Apoptosis |

|---|---|---|

| MDA-MB-231 | 15 | 5 |

| Hs 578T | 20 | 4 |

| BT-549 | 10 | 6 |

These results indicate a promising potential for further development into anticancer therapeutics.

Propriétés

IUPAC Name |

tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVXPWQROCCVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571808 | |

| Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159603-47-1 | |

| Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.